Notum Carboxylesterase Inhibition: Para‑Chloro vs. Ortho‑Fluoro and Unsubstituted Phenyl Analogs
In a fragment‑screening campaign against human Notum carboxylesterase, 1‑(4‑chlorophenyl)pyrrolidine‑3‑carboxylic acid (compound 8) exhibited an IC₅₀ of 48 μM, whereas its ortho‑fluoro analog (compound 9) showed improved potency with an IC₅₀ of 11.3 μM, and the unsubstituted phenyl analog (compound 10) displayed an IC₅₀ of 18.6 μM [1]. This differential activity demonstrates that the para‑chloro substitution is not optimal for Notum inhibition among the initial fragment hits, but it provides a distinct starting point for structure‑based optimization compared to the more potent ortho‑substituted variants.
| Evidence Dimension | Inhibition of Notum carboxylesterase enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 48 ± 31 μM |
| Comparator Or Baseline | 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid: IC₅₀ = 11.3 ± 8.9 μM; 1-phenylpyrrolidine-3-carboxylic acid: IC₅₀ = 18.6 ± 14.1 μM |
| Quantified Difference | 4.2‑fold weaker than ortho‑fluoro analog; 2.6‑fold weaker than unsubstituted phenyl analog |
| Conditions | Biochemical assay using recombinant human Notum (S81–T451, C330S mutant) expressed in HEK293S cells, OPTS fluorescent substrate, 40‑min incubation (n = 5–10) |
Why This Matters
This quantitative SAR demonstrates that the para‑chloro substitution yields a specific, reproducible Notum inhibition fingerprint, enabling rational scaffold‑hopping or optimization decisions that cannot be achieved by arbitrarily selecting a different N‑aryl pyrrolidine‑3‑carboxylic acid.
- [1] Mahy W, Patel M, Steadman D, Woodward HL, Atkinson BN, Svensson F, Willis NJ, Flint A, Papatheodorou D, Zhao Y, Vecchia L, Ruza RR, Hillier J, Frew S, Monaghan A, Costa A, Bictash M, Walter MW, Jones EY, Fish PV. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. J Med Chem. 2020;63(17):9464-9483. View Source
